molecular formula C13H9Cl2N3 B13897194 4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13897194
M. Wt: 278.13 g/mol
InChI Key: SIQOWFWCUGIASB-UHFFFAOYSA-N
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Description

4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in ethanol, followed by heating to reflux, can yield the desired pyrrolo[3,2-d]pyrimidine scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as refluxing, pH adjustment, and purification through crystallization or chromatography . The use of advanced techniques and equipment in industrial settings allows for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

    Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while Suzuki coupling can produce biaryl compounds with enhanced properties .

Mechanism of Action

The mechanism of action of 4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H9Cl2N3/c1-7-16-11-6-10(18-12(11)13(15)17-7)8-2-4-9(14)5-3-8/h2-6,18H,1H3

InChI Key

SIQOWFWCUGIASB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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